(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
The compound (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide features a benzo[d]thiazole core substituted at position 3 with a 2-methoxyethyl group. The Z-configuration of the imine (ylidene) linkage connects this heterocycle to a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-19-7-6-17-11-4-2-3-5-13(11)22-15(17)16-14(18)12-10-20-8-9-21-12/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCMVMWELHSBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=COCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit inhibitory activity against ptp1b, a protein tyrosine phosphatase involved in insulin signaling.
Mode of Action
It’s known that similar compounds can interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation and function of the target proteins.
Biological Activity
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and other pharmacological properties.
Chemical Structure
The compound features a unique structure characterized by:
- A benzo[d]thiazole moiety.
- A dihydro-1,4-dioxine ring.
- A carboxamide functional group.
This structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Key mechanisms include:
- Inhibition of cell proliferation : The compound may inhibit enzymes critical for cell cycle progression, leading to apoptosis in cancer cells.
- Antioxidant activity : It exhibits the ability to scavenge free radicals, potentially protecting cells from oxidative stress.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Activity Classification |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Highly Active (IC50 < 10 μM) |
| MCF-7 (Breast Cancer) | 8.0 | Moderately Active (IC50 < 10 μM) |
| A549 (Lung Cancer) | 15.0 | Inactive (IC50 > 10 μM) |
Table 1: Cytotoxicity of the compound against various cancer cell lines.
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that the compound effectively induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
- Antioxidant Activity : The DPPH assay indicated that the compound possesses significant antioxidant properties, with an IC50 value comparable to standard antioxidants like ascorbic acid .
- Antimicrobial Activity : Preliminary tests showed limited antibacterial effects against Gram-positive bacteria but no activity against Gram-negative strains . This highlights a selective antimicrobial profile that may be useful in targeting specific infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Systems
The target compound shares key motifs with several classes of heterocycles:
- Benzo[d]thiazole derivatives : Similar to compounds in (e.g., 11a , 11b ), which feature thiazolo-pyrimidine cores with aromatic substituents. However, the target’s benzo[d]thiazole is fused with a dihydrodioxine-carboxamide, unlike the pyrimidine or quinazoline systems in analogs .
- Thiadiazole derivatives : describes thiadiazol-2-ylidene benzamides (e.g., 4g , 4h ), which share carboxamide linkages but differ in the central heterocycle (thiadiazole vs. thiazole) .
- Benzodioxine derivatives : highlights 1,4-benzodioxine-based thiadiazoles, though these lack the thiazole-ylidene linkage present in the target compound .
Physicochemical Properties
- Melting points : Thiazolo-pyrimidine derivatives (11a , 11b ) exhibit higher melting points (213–246°C) compared to thiadiazoles (4g : 200°C), likely due to increased crystallinity from fused aromatic systems . The target’s methoxyethyl group may lower its melting point relative to 11a due to reduced symmetry.
- Spectral data : The carboxamide C=O stretch in the target is expected near 1680–1700 cm⁻¹, aligning with analogs (11a : 1719 cm⁻¹; 4g : 1690 cm⁻¹) .
Reactivity and Functional Group Influence
- Electron-donating groups: The methoxyethyl substituent in the target compound may enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., cyano in 11b) .
- Carboxamide linkage : Analogous to 4g and 4h , this group may participate in hydrogen bonding, influencing biological activity or crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
